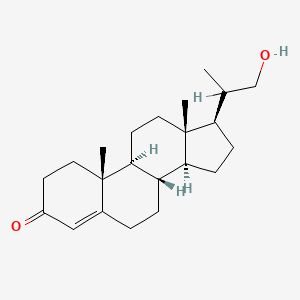

21-Hydroxy-20-methylpregn-4-en-3-one

Descripción general

Descripción

21-Hydroxy-20-methylpregn-4-en-3-one is a steroid derivative with the molecular formula C22H34O2. It is an impurity of the steroid hormone progesterone, produced by the corpus luteum, and plays a role in inducing maturation and secretory activity of the uterine endothelium .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 21-Hydroxy-20-methylpregn-4-en-3-one can be achieved through various chemical reactions. One method involves using this compound as a starting material and oxidizing it into an aldehyde using a TEMPO-NaClO reagent. The aldehyde is then subjected to enamination and copper-catalyzed oxidative degradation to prepare progesterone . Another method involves using (20S)-21-Hydroxy-20-methylpregn-4-en-3-one as the initial substrate and synthesizing ursodeoxycholic acid through a six-step chemical reaction without alkali metals .

Industrial Production Methods: the compound can be produced as a by-product during the bioconversion of sterol to 9-hydroxy steroid derivatives in several Mycobacterium species .

Análisis De Reacciones Químicas

Types of Reactions: 21-Hydroxy-20-methylpregn-4-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized into an aldehyde using TEMPO-NaClO reagent . It can also be used as a substrate in electrochemical stereoselective reactions to synthesize ursodeoxycholic acid .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include TEMPO-NaClO for oxidation and copper catalysts for oxidative degradation . Electrochemical cells are used for stereoselective reactions .

Major Products Formed: Major products formed from the reactions of this compound include progesterone and ursodeoxycholic acid .

Aplicaciones Científicas De Investigación

Analytical Chemistry

21-Hydroxy-20-methylpregn-4-en-3-one serves as a standard in analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry. It is used for characterizing steroidal compounds, providing a reference point for the identification of similar structures in complex mixtures .

Biological Research

The compound is studied for its role in cellular processes. It has been identified as a potential biochemical marker for various physiological states. Research indicates that it may influence metabolic pathways related to steroid metabolism and gene expression through its interaction with steroid receptors .

Pharmaceutical Applications

Ongoing research explores the therapeutic potential of this compound in treating hormonal disorders and inflammation. It is also being investigated as an intermediate in the synthesis of other steroidal drugs, which could lead to the development of new therapeutic agents .

Case Study 1: Role in Hormonal Regulation

A study demonstrated that this compound modulates the activity of enzymes involved in steroidogenesis. This modulation can affect hormone levels, suggesting its potential use in treating conditions related to hormonal imbalances.

Case Study 2: Bioconversion Processes

Research highlighted the efficient bioconversion of phytosterols into this compound using microbial fermentation techniques. This process not only provides a sustainable method for producing steroidal intermediates but also showcases its importance in industrial applications .

Mecanismo De Acción

21-Hydroxy-20-methylpregn-4-en-3-one exerts its effects by inducing maturation and secretory activity of the uterine endothelium and suppressing ovulation . The molecular targets and pathways involved in its mechanism of action are related to its role as an impurity of progesterone, which interacts with progesterone receptors in the body.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 21-Hydroxy-20-methylpregn-4-en-3-one include:

- 9,21-Dihydroxy-20-methyl-pregna-4-en-3-one (9-OH-4-HP)

- Etonogestrel (17α)-13-Ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one

- 3-Keto-desogestrel (3-Oxo-desogestrel)

Uniqueness: This compound is unique due to its specific substituents at positions C-9 and C-21, making it a valuable intermediate for the synthesis of corticosteroids . Its role as an impurity of progesterone also highlights its significance in pharmaceutical research .

Actividad Biológica

21-Hydroxy-20-methylpregn-4-en-3-one, also known as bisnoralcohol or (20S)-21-hydroxy-20-methylpregn-4-en-3-one, is a steroid compound with significant biological activities. With a molecular formula of C22H34O2 and a molecular weight of 330.5 g/mol, this compound is primarily derived from the degradation of phytosterols and plays a role in various biochemical processes. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Biological Activities

The biological activities of this compound include:

- Cholesterol Metabolism : It acts as a precursor in the synthesis of bile acids, contributing to cholesterol metabolism and homeostasis in the body .

- Steroid Hormone Synthesis : The compound serves as an intermediate in the synthesis of corticosteroids, such as prednisolone, which are crucial for various physiological functions including stress response and immune regulation .

- Enzymatic Interactions : Research indicates that it interacts with enzymes involved in cholesterol degradation pathways, particularly in Mycobacterium tuberculosis, where it plays a role in the catabolism of cholesterol .

Synthesis Methods

The synthesis of this compound can be achieved through several methods including:

- Chemical Modifications : Initial protection with acetyl groups followed by methylation using potassium tert-butoxide (KOtBu) and methyl iodide (MeI) has been documented .

- Microbial Transformation : The compound can be produced via microbial fermentation processes, particularly utilizing genetically modified strains of Mycolicibacterium neoaurum to enhance yield and purity .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Stigmasterol | Unsaturated phytosterol | Precursor for semisynthetic progesterone |

| Ursodeoxycholic Acid | Bile acid derived from cholesterol | Known for hepatoprotective effects |

| 5α-Dihydrotestosterone | Androgenic steroid | Potent androgen receptor agonist |

| Progesterone | C21 steroid hormone | Key role in reproductive health |

| This compound | Hydroxylated steroid | Specific precursor role in bile acid synthesis |

Case Studies and Research Findings

Several studies have focused on the biological evaluation and therapeutic potential of this compound:

- In Vitro Studies : A study demonstrated that modifications to the hydroxyl group position significantly influenced biological activity, with certain derivatives exhibiting enhanced efficacy compared to the parent compound .

- Enzymatic Characterization : Investigations into its interaction with enzymes involved in sterol metabolism revealed that this compound is crucial for understanding metabolic pathways in pathogenic bacteria, which could lead to novel therapeutic strategies against infections .

- Therapeutic Applications : The compound's role as an intermediate in corticosteroid synthesis suggests potential applications in treating inflammatory diseases and conditions requiring hormonal regulation .

Propiedades

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,14,17-20,23H,4-11,13H2,1-3H3/t14?,17-,18+,19-,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWOYQVXPIEQRC-ZRFCQXGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291726 | |

| Record name | 21-Hydroxy-20-methylpregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60966-36-1 | |

| Record name | 21-Hydroxy-20-methylpregn-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60966-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Hydroxy-20-methylpregn-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060966361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Hydroxy-20-methylpregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-hydroxy-20-methylpregn-4-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.